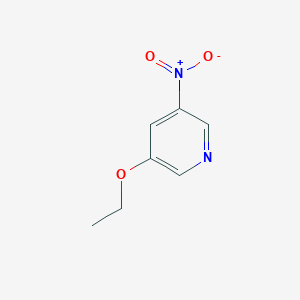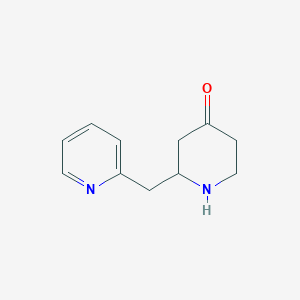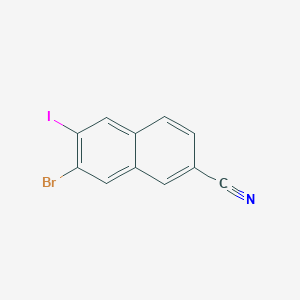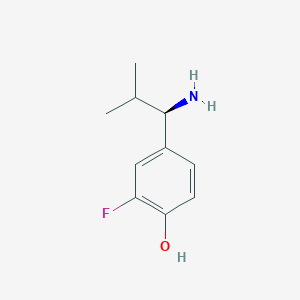
(R)-4-(1-Amino-2-methylpropyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Amino-2-methylpropyl)-2-fluorophenol is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorine atom attached to a phenol ring, along with an amino group and a methyl group on the side chain. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves several steps, starting from commercially available precursors. One common method involves the fluorination of a phenol derivative, followed by the introduction of the amino and methyl groups through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the fluorine atom.
®-6-(1-amino-2-methylpropyl)pyridin-2-amine: Another chiral compound with a different aromatic ring structure.
Uniqueness
®-4-(1-Amino-2-methylpropyl)-2-fluorophenol stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with molecular targets, making it distinct from other similar compounds.
Conclusion
®-4-(1-Amino-2-methylpropyl)-2-fluorophenol is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, biological processes, and potential therapeutic applications. As research continues, this compound is likely to play an increasingly important role in various fields of science and industry.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-methylpropyl]-2-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
MTHQSBMKGPIHCX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)O)F)N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


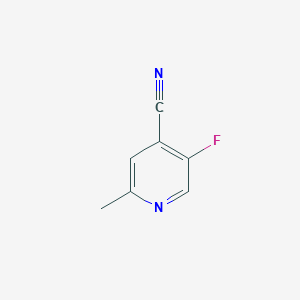
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
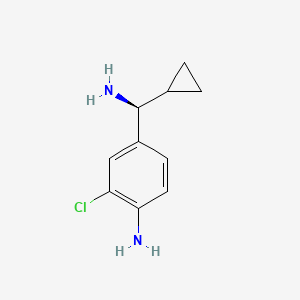
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
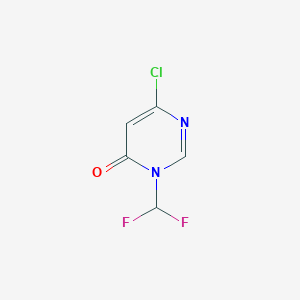

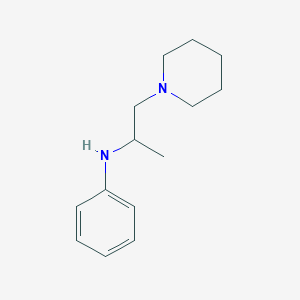
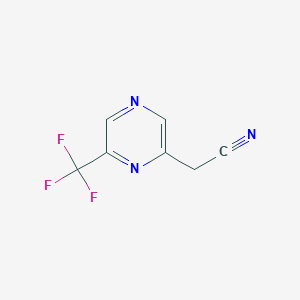
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

